1S/C9H12N2O3/c1-5(2)3-6-4-7(8(12)13)11-9(14)10-6/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14)
. This code represents the molecular structure of the compound. 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrimidine family. This compound is characterized by the presence of a hydroxyl group, an isobutyl side chain, and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 196.2 g/mol. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid typically involves two main steps:
The molecular structure of 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid features a pyrimidine ring with three substituents:
The structural formula can be represented as follows:
Key structural data includes:
2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid involves its interaction with biological targets through hydrogen bonding facilitated by its hydroxyl and carboxylic acid groups. These interactions may influence enzyme activity or receptor binding, contributing to its potential therapeutic effects. Furthermore, the lipophilicity imparted by the isobutyl group may enhance its ability to penetrate lipid membranes, facilitating cellular uptake and interaction with proteins .
Key chemical properties include:
Relevant analytical data includes:
These properties are crucial for understanding the compound's behavior in biological systems and its potential applications.
2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid finds several applications in scientific research:
Pyrimidine-based inhibitors leverage the heterocycle’s electronic distribution to mimic transition states or substrate intermediates in enzymatic reactions. The C4-carboxylic acid group in 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid facilitates electrostatic interactions with basic residues (e.g., lysine, arginine) in active sites, while the C2-hydroxy group can act as a hydrogen-bond donor or acceptor, enhancing binding affinity [10]. The C6-isobutyl substituent provides steric bulk and hydrophobic character, enabling van der Waals contacts with enzyme subsites typically occupied by alkyl chains of natural substrates. This multi-point interaction is critical for competitive inhibition, particularly in oxidoreductases like xanthine oxidase (XO), where the pyrimidine scaffold disrupts the oxidation of hypoxanthine to xanthine [3] [6].
Table 1: Structural Features and Their Roles in Enzyme Inhibition
Structural Element | Chemical Function | Biological Interaction Mechanism |
---|---|---|
C4-Carboxylic acid | Hydrogen-bond acceptor/donor; Anionic charge | Salt bridges with basic residues |
C2-Hydroxy group | Tautomerism; H-bond donor/acceptor | Mimics transition-state geometry |
C6-Isobutyl chain | Hydrophobicity; Steric bulk | Van der Waals contacts in hydrophobic pockets |
Pyrimidine core | π-Stacking; Dipole interactions | Binding to purine-recognition sites |
The evolution of XO inhibitors began with natural products like allopurinol (a purine analog), which dominated clinical use for gout management but carried hypersensitivity risks. This limitation spurred research into non-purine analogs, particularly pyrimidine-4-carboxylic acids. Early studies identified citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid) as a weak XO inhibitor, demonstrating the pharmacophoric importance of the C4-carboxyl and C6-hydroxyl groups [5] [9]. Structural optimization efforts focused on enhancing lipophilicity and steric occupancy, leading to the introduction of alkyl chains at C6. The isobutyl substituent in 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid emerged as a strategic innovation, balancing hydrophobicity with conformational flexibility to improve target engagement [3] [8]. This compound’s synthesis represented a milestone in developing selective XO inhibitors with reduced off-target effects compared to purine-based predecessors.
Table 2: Key Milestones in Pyrimidine-Based XO Inhibitor Development
Time Period | Development Phase | Representative Compounds |
---|---|---|
1960–1970 | Purine analogs (First-generation) | Allopurinol, Oxypurinol |
1980–1990 | Non-purine heterocycles | Citrazinic acid derivatives |
2000–2010 | C6-Alkyl substituted pyrimidines | 6-Methyl-, 6-ethylpyrimidine-4-carboxylic acids |
2010–Present | Branched alkyl chains (e.g., isobutyl) | 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid |
The isobutyl group (─CH₂CH(CH₃)₂) at C6 confers optimal steric and lipophilic properties. Its branched topology creates a 110° angle at the Cβ atom, positioning the terminal isopropyl moiety to penetrate deep into hydrophobic enzyme clefts inaccessible to linear alkyl chains. This enhances binding entropy and selectivity for XO’s molybdenum-pterin subpocket [1] [8]. The C2-hydroxy group exhibits tautomeric equilibrium between hydroxy (lactam) and oxo (lactim) forms, with the lactam predominating in physiological conditions. This tautomerism enables dual hydrogen-bonding modes: as a proton donor (O─H) or acceptor (C═O), mimicking xanthine’s C2 carbonyl during XO catalysis [6] [10]. The C4-carboxylic acid further diversifies binding interactions. At physiological pH, it partially ionizes (pKa ~4.2), forming zwitterionic structures that stabilize enzyme complexes via salt bridges. Additionally, it serves as a handle for prodrug design (e.g., esterification) or salt formation, as evidenced by the hydrochloride salt (CAS: 1401319-33-2) which improves aqueous solubility [7] [10].
Table 3: Physicochemical Properties of Key Substituents
Substituent | Property | Value/Description | Impact on Bioactivity |
---|---|---|---|
C6-Isobutyl | LogP (calculated) | +2.1 | Enhanced membrane penetration |
Steric volume (ų) | 52.7 | Optimal filling of hydrophobic pockets | |
C2-Hydroxy | Tautomeric equilibrium | Lactam : Lactim ≈ 9:1 (in water) | Adaptive H-bonding with catalytic residues |
C4-Carboxylic acid | pKa | ~4.2 | Salt bridge formation at physiological pH |
Solubility (HCl salt) | >50 mg/mL (in water) | Improved bioavailability |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5